6-Aminoquinolin-8-ol dihydrobromide

Description

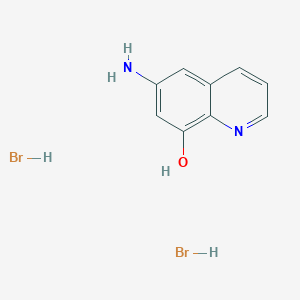

6-Aminoquinolin-8-ol dihydrobromide is a quinoline derivative characterized by an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 8-position of the quinoline ring. The compound is stabilized as a dihydrobromide salt, enhancing its solubility in polar solvents and stability under standard laboratory conditions. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .

Properties

IUPAC Name |

6-aminoquinolin-8-ol;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;;/h1-5,12H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVCTJXEXGLDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-8-ol dihydrobromide typically involves the following steps:

Starting Material: The synthesis begins with quinoline or its derivatives as the starting material.

Functionalization: The quinoline ring is functionalized at the 6-position to introduce an amino group. This can be achieved through nitration followed by reduction.

Bromination: The hydroxyl group at the 8-position is then converted to a bromide using a brominating agent such as hydrobromic acid.

Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromide groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as sodium hydroxide and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-nitroquinolin-8-ol dihydrobromide.

Reduction: Formation of this compound.

Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 6-Aminoquinolin-8-ol dihydrobromide are extensive, primarily due to its structural similarities with other bioactive compounds in the 8-hydroxyquinoline family. Some notable applications include:

Antimicrobial Activity

Compounds based on the 8-hydroxyquinoline structure have demonstrated significant antimicrobial properties. Research indicates that derivatives of 6-Aminoquinolin-8-ol exhibit activity against various bacterial strains, including multidrug-resistant pathogens. For example, studies have shown that modifications to the 8-hydroxyquinoline scaffold can enhance antibacterial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising results. For instance, certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), indicating potent antiproliferative effects .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of 8-hydroxyquinoline derivatives, including their ability to chelate metal ions implicated in neurodegenerative diseases such as Alzheimer's disease. By binding to toxic metal ions like iron and copper, these compounds may help mitigate oxidative stress and neuroinflammation .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones comparable to established antibiotics, suggesting their potential as alternative therapeutic agents for treating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation, a series of 6-Aminoquinolin-8-ol derivatives were tested against multiple cancer cell lines. The study revealed that specific compounds had IC50 values ranging from 0.69 to 22 µM, showcasing their potential as lead compounds for further development into anticancer drugs .

Data Table: Summary of Biological Activities

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against multidrug-resistant strains |

| Anticancer | Cell Proliferation | IC50 values ranging from 0.69 to 22 µM |

| Neuroprotective | Metal Chelation | Mitigates oxidative stress in neurodegeneration |

Mechanism of Action

The mechanism by which 6-Aminoquinolin-8-ol dihydrobromide exerts its effects involves interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.

Pathways: It can modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 6-Position

Substituents at the 6-position significantly influence the electronic, solubility, and biological properties of quinoline derivatives. Key comparisons include:

Key Findings:

- Amino vs. Compounds with -OCH₃ or -OH at the 6-position (e.g., primaquine analogs) show potent Hsp90 inhibition (IC₅₀ = 1–5 µM), suggesting that polar substituents improve target binding .

- Salt Form Impact : Dihydrobromide salts (e.g., Compound 10) exhibit consistent activity in FP/WB assays, while dihydrochloride salts (e.g., Compound 8) show variability, possibly due to differences in solubility or salt-induced conformational changes .

Discrepancies in Research:

Physicochemical Properties

Biological Activity

6-Aminoquinolin-8-ol dihydrobromide is a derivative of the quinoline class of compounds, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial, antiviral, and antimalarial properties. The information compiled here is drawn from various authoritative sources, including peer-reviewed studies and clinical evaluations.

Chemical Structure and Properties

This compound possesses a core structure characterized by an amino group at the 6-position and a hydroxyl group at the 8-position of the quinoline ring. This configuration is crucial for its biological activity.

Antibacterial Activity

Research has indicated that derivatives of 6-aminoquinoline exhibit significant antibacterial properties, particularly against Gram-positive bacteria. A study highlighted that modifications at the C-8 position enhance antibacterial efficacy. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than those of established antibiotics like ciprofloxacin, particularly against resistant strains of Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6-Aminoquinolin-8-ol | <0.5 | Staphylococcus aureus (methicillin-resistant) |

| 8-Methyl derivative | 1.0 | Staphylococcus aureus (ciprofloxacin-resistant) |

Antiviral Activity

The antiviral potential of this compound has been explored in various contexts, particularly regarding its efficacy against viral infections. Compounds related to this structure have shown promise as inhibitors of viral replication. For example, certain derivatives demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity, suggesting that modifications to the quinoline structure can enhance antiviral activity while minimizing toxicity .

| Compound | Virus | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 6-Aminoquinolin-8-ol | H5N1 | 91.2 | 2.4 |

| 3-Cl-2-F derivative | H5N1 | 85.0 | 4 |

Antimalarial Activity

The antimalarial properties of this compound are particularly noteworthy. Studies have shown that related compounds exhibit significant activity against Plasmodium species, with some derivatives demonstrating radical curative effects . The mechanism appears to involve interference with folate metabolism within the parasite.

| Compound | Strain | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| 6-Aminoquinolin-8-ol | Plasmodium falciparum | 16.0 | Cleared parasitemia in animal models |

Case Studies and Research Findings

In one notable study, the efficacy of various quinoline derivatives was tested in vivo against malaria-infected animals. The results indicated that certain compounds not only cleared parasitemia but also had a favorable safety profile, with manageable toxicity levels observed at therapeutic doses .

Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions at the C-6 and C-8 positions significantly influenced both antibacterial and antiviral activities. The presence of electron-withdrawing groups was found to enhance biological potency across several assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.